Z-Ala-pro-gly-OH
Description
Z-Ala-Pro-Gly-OH is a synthetic tripeptide featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus of alanine (Ala), followed by proline (Pro) and glycine (Gly). This compound is utilized in peptide synthesis and biochemical research, particularly in studying enzyme-substrate interactions and collagenase activity due to its Pro-Gly motif, which mimics collagen structural elements . For this analysis, comparisons will focus on structurally or functionally analogous compounds from the evidence.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNLNKGIXLKND-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-pro-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino group of alanine is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of glycine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Z-Ala-pro-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the amino and carboxyl groups.
Substitution: The amino and carboxyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Alanine, proline, and glycine.
Oxidation and Reduction: Modified peptides with altered functional groups.
Scientific Research Applications
Chemistry: Z-Ala-pro-gly-OH is used as a model compound for studying peptide synthesis and peptide bond formation. It is also employed in the development of new synthetic methodologies and peptide-based materials .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and the mechanisms of proteolytic enzymes. It serves as a substrate for various proteases, allowing researchers to investigate enzyme kinetics and inhibition .
Medicine: It can be used as a building block for designing peptide-based therapeutics and as a model compound for studying peptide stability and bioavailability .
Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Z-Ala-pro-gly-OH involves its interaction with enzymes and proteins. The peptide can bind to the active sites of proteolytic enzymes, serving as a substrate for enzymatic cleavage. This interaction allows researchers to study the specificity and kinetics of enzyme-substrate interactions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other proteins, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS 13075-38-2)
- Structure : Hexapeptide with Z-protected N-terminal glycine and a Pro-Gly repeat.
- Molecular Weight : 588.61 g/mol; Formula: C₂₇H₃₆N₆O₉ .
- Applications :
(b) Z-Ala-OH (CAS 1142-20-7)
- Structure: Z-protected alanine monomer.
- Molecular Weight: 223.2 g/mol; Formula: C₁₁H₁₃NO₄ .
- Applications :
(c) Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ (A3227)
- Structure : Hexapeptide with unprotected N-terminus and amidated C-terminus.
- Applications :
(d) Methoxycoumarin-4-acetyl-Pro-(cyclohexyl)-Ala-Gly-Nva-His-Ala-L-(2,4-dinitrophenyl)diaminopropionic Acid (M3314)
- Structure : Complex peptide with fluorogenic and chromogenic tags.
- Applications :
Key Comparative Data
Biological Activity
Z-Ala-Pro-Gly-OH, a tripeptide consisting of alanine, proline, and glycine, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
This compound is a protected form of the tripeptide Ala-Pro-Gly, where the Z group serves to protect the amino terminus during synthesis. The structural representation can be summarized as follows:
- Amino Acids : Alanine (Ala), Proline (Pro), Glycine (Gly)
- Peptide Bond Formation : The three amino acids are linked by peptide bonds.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways and cellular mechanisms. Here are some key mechanisms:
- Peptide Transport : Similar to other dipeptides, this compound may utilize peptide transporters such as PepT1 for cellular uptake, influencing intracellular signaling pathways.
- Signaling Pathways : Research indicates that prolyl-containing peptides can activate specific signaling pathways. For instance, Pro-Gly has been shown to activate the JAK2/STAT5 signaling pathway in HepG2 cells, leading to increased expression and secretion of insulin-like growth factor 1 (IGF-1) .
1. Promotion of Growth Factors
This compound may enhance the secretion of growth factors such as IGF-1. In studies involving Pro-Gly, it was found that this dipeptide significantly promoted IGF-1 expression in liver cells through the activation of specific signaling pathways .
2. Collagen Synthesis
Proline-rich peptides are known to influence collagen synthesis. This compound could potentially enhance collagen production due to the presence of proline, which is integral in collagen formation. This has implications for wound healing and skin health .
3. Neuroprotective Effects
Some studies suggest that peptides containing proline may exhibit neuroprotective properties. For instance, peptides similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress .
Case Study 1: IGF-1 Secretion Enhancement
In a controlled study, mice were administered Pro-Gly to assess its effects on IGF-1 secretion. Results indicated significant increases in IGF-1 levels in serum and liver tissues compared to control groups. This suggests that this compound may exhibit similar properties due to its structural similarities .
Case Study 2: Collagen Synthesis in Dermal Fibroblasts
Research involving proline-rich peptides demonstrated enhanced collagen synthesis in normal human dermal fibroblasts without affecting cell proliferation rates. This indicates a potential role for this compound in promoting skin health and repair mechanisms .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
